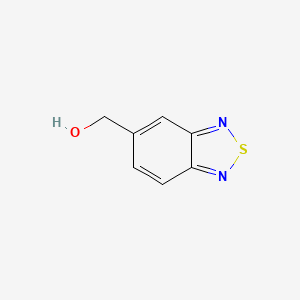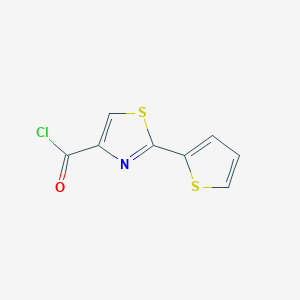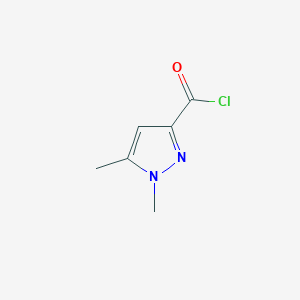
4-(Thiophen-3-yl)aniline
概要
説明
“4-(Thiophen-3-yl)aniline” is a chemical compound with the molecular formula C10H9NS . It is used as a reactant in various chemical reactions .
Synthesis Analysis
“4-(Thiophen-3-yl)aniline” can be synthesized using several methods. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also be used to synthesize Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol by condensation reaction with o-vanillin .
Molecular Structure Analysis
The molecular structure of “4-(Thiophen-3-yl)aniline” consists of a thiophene ring attached to an aniline group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The aniline group consists of a benzene ring attached to an amine group.
Chemical Reactions Analysis
As a reactant, “4-(Thiophen-3-yl)aniline” can participate in various chemical reactions. It can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also react with o-vanillin to form a Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol .
Physical And Chemical Properties Analysis
“4-(Thiophen-3-yl)aniline” is a solid substance with a melting point of 99-103 °C (lit.) . Its empirical formula is C10H9NS and it has a molecular weight of 175.25 .
科学的研究の応用
Corrosion Inhibition
4-(Thiophen-3-yl)aniline derivatives have been studied for their corrosion inhibition properties. For instance, a thiophene Schiff base compound demonstrated efficient corrosion inhibition on mild steel in acidic environments, suggesting potential applications in corrosion prevention (Daoud, Douadi, Issaadi, & Chafaa, 2014) (Daoud et al., 2014).
Material Synthesis and Characterization
The compound has been used in the synthesis and characterization of metal(II) thiophenyl Schiff base complexes. These complexes exhibited magnetic and thermal properties, suggesting applications in material science and possibly electronics (Osowole, 2011) (Osowole, 2011).
Electroluminescence
A class of emitting amorphous molecular materials, including derivatives of 4-(Thiophen-3-yl)aniline, has been developed. These materials exhibit color-tunable emitting properties and have potential use in organic electroluminescent (EL) devices (Doi, Kinoshita, & Shirota, 2003) (Doi, Kinoshita, & Shirota, 2003).
Fluorescence Sensing
Novel thiophene substituted 1,3,4-oxadiazoles derivatives, related to 4-(Thiophen-3-yl)aniline, have been studied for their potential in fluorescence-based sensing of aniline, which can be significant in environmental monitoring and analytical chemistry (Naik, Khazi, & Malimath, 2018) (Naik, Khazi, & Malimath, 2018).
Biosensor Development
Thienylpyrrole derivatives, including analogs of 4-(Thiophen-3-yl)aniline, have been used in biosensing applications. These derivatives exhibit distinct electrochromic properties and have been utilized in the development of biosensors (Ayranci, Soğancı, Guzel, Demirkol, Ak, & Timur, 2015) (Ayranci et al., 2015).
Electrochromic Materials
4-(Thiophen-3-yl)aniline has been incorporated into novelelectrochromic materials. These materials, synthesized using different thiophene derivatives, exhibit promising optical contrasts and fast switching speeds, making them suitable for applications in NIR region electrochromic devices (Li, Liu, Ju, Zhang, & Zhao, 2017) (Li et al., 2017).
Fluorescent and Metal Ion Sensitive Materials
A novel, fluorescent, and metal ion-sensitive monomer derived from 4-(Thiophen-3-yl)aniline has been developed. This monomer exhibits potential for selective sensing of metal ions due to its smart fluorescent and electrochemical features (Ayranci & Ak, 2016) (Ayranci & Ak, 2016).
Crystal Structure Studies
4-(Thiophen-3-yl)aniline derivatives have been studied for their crystal structures, providing insights into their chemical properties and potential applications in material science and pharmaceuticals (Su, Wang, Liu, & Li, 2013) (Su, Wang, Liu, & Li, 2013).
Cationic Allylnickel(II) Complexes
The compound has been used in synthesizing cationic allylnickel(II) complexes with labile N,S-donor ligands. These complexes have potential applications in catalysis and material science (Belkhiria, Mechria, Dridi, Cruz, Gomes, & Msaddek, 2018) (Belkhiria et al., 2018).
Nonlinear Optical Limiting
Derivatives of 4-(Thiophen-3-yl)aniline have been explored for nonlinear optical limiting, making them suitable for use in optoelectronic devices aimed at protecting human eyes and optical sensors (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018) (Anandan et al., 2018).
Porous Polymer Networks
A porous polymer synthesized using 4-(Thiophen-3-yl)aniline derivatives showed high catalytic activity, suggesting its use in environmental remediation and catalysis (Wei, Lu, Wang, Yang, Chen, & Nie, 2018) (Wei et al., 2018).
Adsorbents for Water Sample Extraction
Poly(indole-co-thiophene) modified with Fe3O4 nanoparticles has been used for the extraction of aniline derivatives from water samples, demonstrating potential in environmental analysis (Ebrahimpour, Amiri, Baghayeri, Rouhi, & Lakouraj, 2017) (Ebrahimpour et al., 2017).
Electrochemical Synthesis for Solar Cell Applications
A novel monomer based on 4-(Thiophen-3-yl)aniline was synthesized for use in electrochemical polymerization. The resulting polymer demonstrated potential as a counter electrode in dye-sensitized solar cells, indicating its relevance in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016) (Shahhosseini et al., 2016).
Cytotoxicity Studies for Pharmaceutical Applications
N-thiophenoyl-N'-substituted phenyl thiocarbamide derivatives, related to 4-(Thiophen-3-yl)aniline, have been synthesized and studied for their cytotoxicity. These studies contribute to understanding the pharmaceutical potential of these compounds in cancer therapy (Pandey, Pratap, Marverti, Kaur, & Jasinski, 2019) (Pandey et al., 2019).
Rare Earth Metal Complexes
The compound has been utilized in the synthesis of rare earth metal complexes bearing thiophene-amido ligands. These complexes have potential applications in catalysis and materials science (Wang, Cui, Miao, Li, & Huang, 2007) (Wang et al., 2007).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-thiophen-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPDHLDQINBFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399657 | |
| Record name | 4-(Thiophen-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-3-yl)aniline | |
CAS RN |
834884-74-1 | |
| Record name | 4-(Thiophen-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Thiophen-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


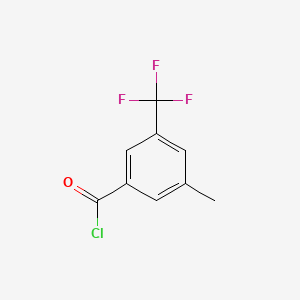
![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)
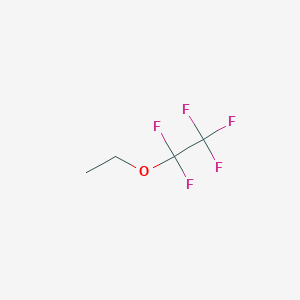
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)


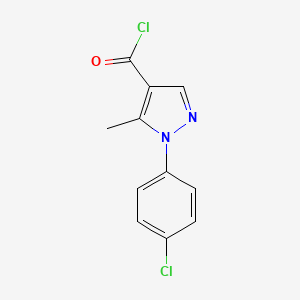

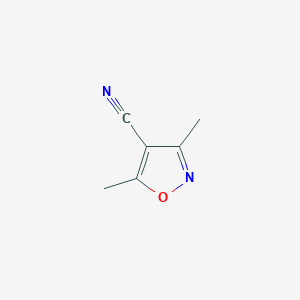
![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)
